molecular formula C12H12ClN3O B2799522 2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol CAS No. 2200541-85-9

2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol

カタログ番号: B2799522
CAS番号: 2200541-85-9
分子量: 249.7
InChIキー: REEXJWBZDZDENV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for “2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol” were not found, similar compounds have been synthesized through nucleophilic aromatic substitution reactions . For instance, 2-chloromethyl-4-methyl-quinazoline derivatives were synthesized by reacting 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous conditions in the presence of chloro acetonitrile .


Molecular Structure Analysis

The InChI code for a similar compound, 2-[(2-chloro-4-quinazolinyl)amino]ethanol, is 1S/C10H10ClN3O/c11-10-13-8-4-2-1-3-7(8)9(14-10)12-5-6-15/h1-4,15H,5-6H2,(H,12,13,14) .


Physical And Chemical Properties Analysis

The compound is a powder . Its melting point is between 185-186 degrees Celsius .

科学的研究の応用

Cyclobutane Derivatives Synthesis

Research by Robinson, Cronin, and Jones (1997) explored cyclobutane derivatives' synthesis through a novel tandem carbolithiation/cyclization sequence. This process involved organolithium reagents and was followed by hydrolyzing the products to obtain substituted cyclobutanones, which might be relevant to the synthesis of compounds like 2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol (Robinson, Cronin, & Jones, 1997).

Antimicrobial Activities

Patel and Shaikh (2011) synthesized new compounds related to this compound and evaluated their antimicrobial activities. Their findings indicate that certain derivatives exhibit good activity compared to standard drugs, suggesting potential applications in antimicrobial treatments (Patel & Shaikh, 2011).

Cycloaddition Applications

Anebouselvy and Ramachary (2018) discussed the use of similar compounds in various cycloadditions, including [2+2]- and [3+2]-cycloadditions. These processes are crucial for creating structurally complex cyclobutanes and other frameworks, highlighting the chemical versatility of this compound and its derivatives (Anebouselvy & Ramachary, 2018).

Intramolecular Amination

Skvorcova, Grigorjeva, and Jirgensons (2017) researched intramolecular amination to produce cyclobutane derivatives, a process potentially applicable to this compound. Their work focused on achieving high diastereoselectivity, leading to the exclusive formation of trans-cyclobutane derivatives, which could be transformed into N-Boc-protected cyclobutane-based amino alcohols (Skvorcova, Grigorjeva, & Jirgensons, 2017).

Novel Synthesis Approaches

Callingham, Blum, and Pavé (2015) described a high-yielding, one-step synthesis of 2-chloroquinazolin-4-ols, which could be extended to the synthesis of related compounds like this compound. This method involves using thiophosgene and can be applied to aminothioamides, amino acids, and fused heterocycle derivatives (Callingham, Blum, & Pavé, 2015).

Biological Profile Analysis

Research by Giardiná et al. (1996) on the enantiomers of cyclazosin, a compound structurally related to this compound, revealed its potential as a potent competitive alpha 1B-adrenoceptor antagonist. This study could provide insights into the biological profiling of similar compounds (Giardiná et al., 1996).

Antimalarial and Antitrypanosomal Activity

Glans et al. (2012) synthesized organometallic analogues of chloroquine, including compounds similar to this compound. Their research showed promise in developing new antimalarial agents capable of overcoming resistance to traditional drugs like chloroquine, indicating a potential application in treating malaria and trypanosomiasis (Glans et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

将来の方向性

The future directions for the study and application of “2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol” and similar compounds could involve further exploration of their potential biological activities. Given the diverse set of biological activities exhibited by quinazoline and quinazolinone derivatives , these compounds could be investigated as potential therapeutic agents for various diseases.

特性

IUPAC Name

2-[(6-chloroquinazolin-4-yl)amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-7-1-2-9-8(5-7)12(15-6-14-9)16-10-3-4-11(10)17/h1-2,5-6,10-11,17H,3-4H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEXJWBZDZDENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=NC=NC3=C2C=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。